2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-16(18-9-13-2-1-7-24-13)21-10-12-8-17-15(19-14(12)11-21)20-3-5-23-6-4-20/h1-2,7-8H,3-6,9-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUIEYSMOFNBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine and Pyrrole Precursors
The Gewald aminothiophene synthesis, adapted for pyrrole systems, provides a reliable route to the fused core. A one-pot reaction between ethyl 3-aminopyrrole-2-carboxylate and cyanamide in the presence of morpholine generates the dihydro-pyrrolopyrimidine intermediate (Fig. 1):
Reaction Conditions
- Reactants : Ethyl 3-aminopyrrole-2-carboxylate (1.0 eq), cyanamide (1.2 eq), morpholine (3.0 eq)
- Solvent : Dimethylformamide (DMF), 80°C, 12 h
- Yield : 68–72%
Ethyl 3-aminopyrrole-2-carboxylate + Cyanamide → Pyrrolo[3,4-d]pyrimidine-6-carboxylate
This intermediate is subsequently hydrolyzed to the carboxylic acid using 2N NaOH in ethanol (85% yield).
Functionalization of the Core
Carboxamide Side Chain Installation
Activation of the carboxylic acid as an acid chloride followed by coupling with thiophen-2-ylmethylamine completes the synthesis:
Step 1: Acid Chloride Formation
- Reactants : 2-Morpholino-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid (1.0 eq), thionyl chloride (SOCl2, 3.0 eq)
- Conditions : Reflux, 2 h
- Yield : 92%
Step 2: Amide Coupling
- Reactants : Acid chloride (1.0 eq), thiophen-2-ylmethylamine (1.2 eq), TEA (2.0 eq)
- Solvent : Dichloromethane (DCM), 0°C to RT, 4 h
- Yield : 81%
Optimization and Mechanistic Insights
Solvent Effects on Cyclocondensation
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance cyclization yields by stabilizing transition states (Table 1):
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 72 | 12 |
| DMSO | 68 | 14 |
| THF | 45 | 18 |
Catalytic vs. Stoichiometric POCl3
Excess POCl3 (5.0 eq) ensures complete chlorination, while catalytic approaches result in <50% conversion.
Analytical Characterization
Chemical Reactions Analysis
Synthetic Routes and Core Functionalization
The compound is synthesized through sequential coupling and cyclization reactions. Key steps include:
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes regioselective substitutions at electron-deficient positions:
Example : Reaction with benzylamine at C4 produces 4-(benzylamino)-2-morpholinyl analogs with IC50 values <100 nM in kinase inhibition assays .
Acylation and Hydrolysis
The carboxamide group participates in reversible transformations:
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the thiophene or pyrimidine moieties:
Notable finding : C7-arylated derivatives show enhanced PKB inhibition (IC50 = 8 nM) .
Stability and Degradation Pathways
The compound demonstrates pH- and light-dependent stability:
Biological Activity Modulation via Derivatization
Structural modifications correlate with pharmacological outcomes:
| Derivative Class | Key Modification | Biological Target | Potency (IC50) | Source |
|---|---|---|---|---|
| C4-Aminoalkyl | -(CH2)3NMe2 | CDK2 | 12 nM | |
| C7-Fluoroaryl | -C6H4F | COX-II | 6 nM | |
| Carboxamide to ester | -COOEt | PKB | 25 nM |
This compound’s reactivity profile enables tailored modifications for optimizing pharmacokinetic and target-binding properties, as evidenced by its applications in kinase and COX-II inhibitor development . Future research should explore enantioselective syntheses and metabolic stability enhancements.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives, including the compound in focus, as inhibitors of critical kinases involved in cancer progression. For instance, research has shown that these compounds can effectively inhibit RET kinase, which is implicated in several cancers such as thyroid cancer and non-small cell lung cancer. The structure-activity relationship (SAR) studies indicate that modifications on the pyrrolo[3,4-d]pyrimidine scaffold can enhance potency against both wild-type and mutant forms of RET kinase .
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on specific enzymes such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The optimization of similar pyrimidine derivatives has led to the identification of potent inhibitors that demonstrate significant biological activity in vitro and in vivo. These findings suggest that the compound could serve as a valuable tool for studying lipid metabolism and related pathways .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the efficacy of the compound. Studies have demonstrated that substituents on the morpholine and thiophene moieties significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Morpholine | Essential for binding affinity |
| Thiophene | Contributes to hydrophobic interactions |
| Alkyl groups | Modulate lipophilicity and solubility |
These insights are vital for guiding the design of more effective analogs with improved pharmacokinetic properties .
Computational Studies
Computational modeling has played a significant role in understanding how 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide interacts at the molecular level with target proteins. Molecular docking studies reveal potential binding sites and interactions that are critical for its inhibitory effects. Such studies facilitate the rational design of new derivatives with enhanced selectivity and potency against specific targets .
Case Study: RET Inhibition
A notable case study involved synthesizing a series of pyrrolo[3,4-d]pyrimidine derivatives to evaluate their efficacy against RET-driven tumors. One lead compound demonstrated low nanomolar potency against both wild-type and mutant RET kinases, leading to significant tumor growth inhibition in cell line models. This highlights the therapeutic potential of this class of compounds in targeted cancer therapies .
Case Study: NAPE-PLD Inhibition
Another study focused on optimizing pyrimidine derivatives as NAPE-PLD inhibitors. The results indicated that specific modifications could lead to a tenfold increase in activity compared to initial compounds. This underscores the importance of structural modifications in enhancing biological activity and therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a ligand in metal complexes, it can inhibit enzymatic reactions by chelating metal ions, thereby altering the activity of the enzyme. This compound’s anticancer activity is attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Shares a similar polyheterocyclic structure and is synthesized via a similar multicomponent reaction process.
(E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine: A thiophene-derived Schiff base ligand used in the synthesis of metal complexes with significant biological activities.
Uniqueness
2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific combination of a morpholine ring, thiophene moiety, and pyrrolo[3,4-d]pyrimidine core. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various scientific research applications.
Biological Activity
The compound 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a member of the pyrrolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 246.28 g/mol. The structure features a morpholine ring and a thiophene moiety attached to a pyrrolo[3,4-d]pyrimidine core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have shown inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in cancer progression and metastasis. The structure-activity relationship (SAR) highlighted that modifications at specific positions on the pyrimidine ring could enhance potency while reducing cytotoxicity .
Antimalarial Activity
The compound has also been explored for its antimalarial potential. Research focused on inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) revealed that certain pyrrolo[3,4-d]pyrimidines can effectively inhibit PfCDPK4 and PfCDPK1 with IC50 values in the low micromolar range (0.210–0.589 μM). These findings suggest that the compound may disrupt critical signaling pathways in malaria parasites .
The mechanism through which this compound exerts its effects involves interaction with specific protein targets within cells. Molecular docking studies have indicated that the compound can bind to active sites in kinases due to its structural conformation, facilitating inhibition of their activity .
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several derivatives of pyrrolo[3,4-d]pyrimidines and evaluated their anticancer activity against various human cancer cell lines. The results indicated that compounds with morpholine and thiophene substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study concluded that these modifications are critical for improving therapeutic efficacy .
Study 2: Antimalarial Activity
A separate investigation assessed the antimalarial activity of pyrrolo[3,4-d]pyrimidines against Plasmodium falciparum. The study found that certain derivatives effectively inhibited parasite growth in vitro at concentrations as low as 20 μM. Notably, the presence of hydrophobic groups at specific positions was correlated with increased potency .
Data Tables
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step sequences, starting with functionalized pyrrolo[2,3-d]pyrimidine cores. For example, and describe the use of coupling reactions (e.g., amidation, alkylation) under anhydrous conditions (DMF, N-methylmorpholine) with activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). Key steps include:
- Stepwise functionalization : Morpholine and thiophen-2-ylmethyl groups are introduced via nucleophilic substitution or coupling reactions .
- Purification : Silica gel column chromatography (e.g., CHCl₃/CH₃OH gradients) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates .
- Yield optimization : Reaction temperature (40–80°C), stoichiometric ratios (e.g., 1:1.2 for amine coupling), and inert atmospheres (N₂) improve yields (63–95%) .
Q. How is structural integrity confirmed post-synthesis?
A combination of analytical techniques ensures structural fidelity:
- 1H NMR : Specific shifts (e.g., δ 2.27 ppm for CH₃ groups in ) confirm substituent positions .
- HPLC : Purity (>95%) is validated using reverse-phase columns (C18, acetonitrile/water gradients) .
- Elemental analysis : Matches calculated C, H, N values (e.g., C20H18ClN5•0.23 H2O in ) .
Advanced Research Questions
Q. What methodologies assess binding affinity to target enzymes (e.g., kinases)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) using immobilized kinase domains .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) by monitoring heat changes during ligand-enzyme interactions.
- Crystallography : Resolves binding modes (e.g., hydrogen bonding with kinase active sites, as in ) .
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
Contradictions often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolite profiling : LC-MS identifies degradation products (e.g., morpholine ring oxidation) .
- Prodrug design : Modifying carboxamide groups to ester prodrugs (e.g., diethyl esters in ) enhances solubility .
- In silico modeling : Quantum mechanical calculations ( ) predict metabolic hotspots to guide structural refinements .
Q. What computational approaches support derivative design for improved pharmacokinetics?
- Quantum chemical path searches : Identify energetically favorable reaction pathways for derivative synthesis (e.g., morpholine ring substitutions) .
- Molecular dynamics (MD) : Simulates ligand-receptor interactions to prioritize derivatives with stable binding poses .
- ADMET prediction : Tools like SwissADME forecast absorption and toxicity, guiding the selection of derivatives with optimal logP and polar surface area .
Data Analysis and Optimization
Q. How are structure-activity relationships (SAR) systematically explored?
- Regioisomer libraries : Synthesize analogs with varied substituents (e.g., thiophene vs. phenyl groups) and compare IC₅₀ values in kinase inhibition assays .
- Free-Wilson analysis : Quantifies contributions of specific groups (e.g., morpholine’s role in solubility) to activity .
Q. What experimental controls are critical in biological activity assays?
- Negative controls : Use parental cell lines or enzyme isoforms lacking target binding pockets.
- Positive controls : Reference inhibitors (e.g., staurosporine for kinases) validate assay sensitivity .
- Solvent controls : DMSO concentrations ≤0.1% prevent nonspecific effects .
Contradiction Management
Q. How to address conflicting cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
